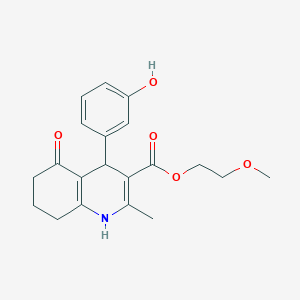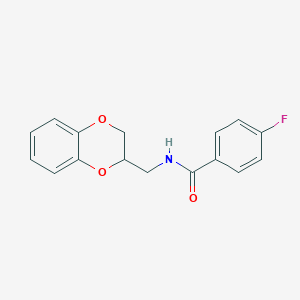
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as DMXBA, is a compound that has been extensively studied for its potential use in scientific research. DMXBA is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS).
Wirkmechanismus
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide acts as a selective agonist of the α7 nAChR, binding to the receptor and causing it to open and allow the influx of positively charged ions, such as calcium and sodium. This influx of ions leads to the activation of downstream signaling pathways, including the activation of protein kinase C and the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been shown to have a variety of biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and promoting neuroprotection. The compound has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is its high selectivity for the α7 nAChR, which allows for the specific targeting of this receptor in scientific research. However, one limitation of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is its relatively short half-life, which can make it difficult to study the long-term effects of the compound.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, including the development of more potent and selective compounds that target the α7 nAChR, the investigation of the compound's effects on other physiological processes, and the exploration of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to better understand the mechanisms underlying the compound's effects and to optimize its pharmacokinetic properties for use in scientific research.
Synthesemethoden
The synthesis of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide involves several steps, including the protection of the amine group, the formation of the amide bond, and the deprotection of the amine group. The first step involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2,5-dimethoxybenzaldehyde to form the imine intermediate, which is then reduced with sodium borohydride to give the amine. The resulting amine is then reacted with methylsulfonyl chloride to form the sulfonamide intermediate, which is then coupled with N-phenethylglycine to form N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the α7 nAChR, which is involved in a variety of physiological processes, including learning and memory, attention, and sensory processing. N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-16-9-10-18(26-2)17(13-16)21(27(3,23)24)14-19(22)20-12-11-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJDZLUEIICPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-3-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5107962.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5107972.png)
![4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5107981.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)

![4-butoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5107993.png)


![methyl 4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}carbonyl)benzoate](/img/structure/B5108007.png)
![2-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5108014.png)


![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5108033.png)
